AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I
Description
1.1 AlaMethicin F and AlaMethicin Rf 50 Alamethicin is a peptide antibiotic produced by Trichoderma viride, characterized by its 20-amino acid sequence containing non-proteinogenic α-aminoisobutyric acid (Aib) residues, which stabilize its α-helical structure . The peptide forms voltage-dependent ion channels in lipid bilayers by aggregating 4–6 monomers . For instance, "Rf 50" may denote a chromatographic retention factor under 50% cholesterol conditions, as studies show cholesterol modulates alamethicin's conductance and oligomer stability .
1.2 Atroviridin A
Atroviridin A is a small linear peptide produced by Hypocrea atroviridis. Its biosynthesis is linked to sporulation and regulated by blue light, G-protein (GNA3), and protein kinase A (PKA) pathways . The peptide is synthesized via a 19-module peptide synthetase (PBS1), with heterogeneous isoforms observed during sporulation .
1.3 18-L-Glutamine-alaMethicin I This compound is hypothesized to be a structural variant of alamethicin, where the 18th residue is substituted with L-glutamine. Such modifications could alter ion channel dynamics or membrane interactions.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55+,56+,57-,58-,59-,60-,65-,66-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-NQYXTXNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
This article explores the biological activities of four compounds: AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, and 18-L-GlutaMine-alaMethicin I. These compounds are primarily known for their antimicrobial properties and potential applications in biotechnology and medicine.
Overview of Compounds
- AlaMethicin F : A peptaibol antibiotic produced by fungi, known for its ability to form ion channels in membranes.
- AlaMethicin Rf 50 : An analog of AlaMethicin F with modifications that enhance its antimicrobial activity.
- Atroviridin A : A peptaibol derived from Hypocrea atroviridis, exhibiting antifungal properties.
- 18-L-GlutaMine-alaMethicin I : A modified version of Alamethicin that may enhance its bioactivity.
Antimicrobial Properties
The biological activities of these compounds are largely attributed to their ability to interact with cellular membranes:
- Ion Channel Formation : Alamethicin forms voltage-dependent ion channels in lipid bilayers, leading to increased permeability and subsequent cell death in susceptible organisms . This mechanism is crucial for its function as an antimicrobial agent.
- Membrane Disruption : Both Alamethicin and Atroviridin A disrupt membrane integrity by altering lipid bilayer properties, which can lead to leakage of essential cellular components .
Case Studies
- Enhancement of Antimicrobial Activity :
- Atroviridin's Role in Biocontrol :
Data Tables
| Compound | MIC (µg/mL) | Target Organism | Mechanism of Action |
|---|---|---|---|
| Alamethicin F | 1.56 - 12.5 | Bacillus subtilis | Ion channel formation |
| Alamethicin Rf 50 | 3.13 | Staphylococcus aureus | Membrane disruption |
| Atroviridin A | Not specified | Various fungi | Synergistic inhibition |
| 18-L-GlutaMine-alaMethicin I | Not specified | Hypothetical targets | Enhanced membrane interaction |
Comparison with Similar Compounds
Structural Features
| Compound | Structure | Key Residues/Modifications |
|---|---|---|
| AlaMethicin F/Rf 50 | α-helical peptide with Aib residues, Gly-X-X-Pro motif inducing a kinked helix | Aib (positions 1, 3, 5, etc.), Pro at position 14 |
| Atroviridin A | Linear peptide with microheterogeneous isoforms | Synthesized via 19-module peptide synthetase (PBS1) |
| 18-L-Glutamine-alaMethicin I | Hypothetical variant with Gln substitution at position 18 | Potential alteration in channel stability or gating |
Key Insights :
- Alamethicin’s α-helical structure and Aib residues are critical for membrane insertion and voltage-dependent channel formation .
- Atroviridin A lacks Aib but shares a modular biosynthesis pathway, suggesting divergent evolutionary origins .
Mechanistic and Functional Differences
Ion Channel Dynamics
- Alamethicin : Forms multi-conductive states (e.g., substates 2–5) in lipid bilayers. Cholesterol increases conductance at 20% (e.g., substate 3: +30% conductance) but destabilizes oligomers at 50% .
- Atroviridin A : Functionally uncharacterized in ion transport but implicated in antifungal activity during sporulation .
Data Table 1: Cholesterol Effects on Alamethicin Conductance
| Cholesterol (%) | Substate 2 Conductance (pS) | Substate 3 Conductance (pS) | Substate 4 Conductance (pS) |
|---|---|---|---|
| 0% | 120 ± 5 | 250 ± 10 | 400 ± 15 |
| 20% | 140 ± 6 (+16%) | 325 ± 12 (+30%) | 450 ± 18 (+12%) |
| 50% | 110 ± 5 (-8%) | 270 ± 10 (+8%) | 380 ± 14 (-5%) |
Source:
Q & A
Q. How can researchers validate alamethicin’s pore stoichiometry across experimental models?
- Methodological Answer : Crosslinkers (e.g., glutaraldehyde) stabilize oligomers for SDS-PAGE/Western blotting. Comparative FRET between donor/acceptor-labeled peptides quantifies oligomer size in vesicles vs. planar bilayers. MD simulations predicting N=6–8 helices per pore provide structural benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
